Tetrakis(p-tolyloxy)methane
Description
Contextualization within the Broader Family of Orthoester and Orthocarbonate Derivatives
The family of orthocarbonates represents the esters of the hypothetical orthocarbonic acid, C(OH)4. While orthocarbonic acid itself is unstable and has not been isolated, its organic derivatives, the orthocarbonate esters, are stable and can be synthesized. thieme-connect.de These compounds are characterized by a central carbon atom single-bonded to four alkoxy or aryloxy groups, conforming to the general structure C(OR)4.
Orthoesters and orthocarbonates are a unique class of compounds within organic chemistry. ontosight.ai The synthesis of simple tetraalkyl and tetraaryl orthocarbonates often involves the reaction of a trichloromethane derivative, such as trichloronitromethane or trichloroacetonitrile, with sodium alkoxides or phenoxides. thieme-connect.deorgsyn.org For instance, the preparation of tetraethyl orthocarbonate was first achieved in 1864 through the reaction of sodium ethoxide with trichloronitromethane. thieme-connect.de A similar principle applies to the synthesis of aryl derivatives like Tetrakis(p-tolyloxy)methane. The development of synthetic methods for these molecules has been partly driven by their potential use as monomers in polymer chemistry. thieme-connect.de
Like other orthocarbonates, these molecules can undergo hydrolysis, particularly under acidic conditions, to break down into simpler components. ontosight.ai The stability and reactivity of a specific orthocarbonate are influenced by the nature of the "R" groups attached to the oxygen atoms.
Significance of Tetrahedral Carbon Scaffolds in Molecular Design and Chemical Research
The tetrahedral geometry of the sp3-hybridized central carbon atom is a fundamental concept in chemistry, and molecules built around this scaffold possess distinct three-dimensional structures that are crucial in molecular design. acs.org This specific geometry is foundational to the structure and function of a vast range of chemical and biological systems.
In the context of molecular design and chemical research, tetrahedral scaffolds are of immense importance for several reasons:
Supramolecular Chemistry : The defined three-dimensional shape of tetrahedral molecules makes them excellent building blocks for constructing larger, complex structures known as supramolecular assemblies. acs.org These assemblies are held together by non-covalent interactions, and their properties are dictated by the shape and functionality of their component molecules. nih.gov Rigid tetrahedral units can self-assemble into highly ordered structures, including crystalline and even quasicrystalline phases. acs.org
Host-Guest Chemistry : The unique architecture of tetrahedral scaffolds can create well-defined cavities, allowing them to act as host molecules for other smaller "guest" molecules. nih.gov This has applications in areas such as catalysis, molecular recognition, and the development of chemical sensors.
Materials Science : The ability to create ordered, three-dimensional networks is highly valuable in materials science. mit.edu By functionalizing the arms of a tetrahedral molecule like tetraphenylmethane (B1200815) or its analogues, researchers can create porous organic frameworks and other materials with tailored properties for gas storage, separation, and catalysis. rsc.org The analysis of crystal structures of compounds like tetrakis(4-iodophenyl)methane reveals how these molecules pack in the solid state to form complex networks. rsc.org
Overview of Research Trajectories for Tetrakis(aryloxy)methanes
While specific research focused exclusively on this compound is limited, the broader class of tetrakis(aryloxy)methanes and the structurally related tetrakis(aryl)methanes are subjects of ongoing investigation. The primary research trajectories for these compounds are centered on their applications in supramolecular chemistry and materials science.
Key areas of research include:
Development of Novel Ligands : The aryloxy groups can be modified to include coordinating atoms, turning the entire molecule into a multidentate ligand for metal ions. This is analogous to the well-established use of calixarenes in coordination chemistry. researchgate.net
Porous and Polymeric Materials : The rigid and well-defined three-dimensional structure of tetrakis(aryloxy)methanes makes them ideal monomers for the synthesis of polymers with high thermal stability and specific morphologies. thieme-connect.de Derivatives such as tetrakis(4-ethynylphenyl)methane (B1631557) are used to build complex, diamondoid network structures. nih.govacs.org
Supramolecular Construction : Researchers are exploring the self-assembly of these tetrahedral building blocks into larger, functional architectures. acs.org The interactions between the aromatic rings (π–π stacking) can guide the assembly process, leading to the formation of cages, capsules, and other complex structures with potential applications in catalysis and molecular encapsulation. nih.gov
Crystal Engineering : The study of how these molecules crystallize provides insight into intermolecular interactions. The analysis of the crystal structures of halo-substituted tetraphenylmethanes, for example, shows consistent packing motifs that are of interest for designing new crystalline materials with predictable structures and properties. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-[tris(4-methylphenoxy)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-21-5-13-25(14-6-21)30-29(31-26-15-7-22(2)8-16-26,32-27-17-9-23(3)10-18-27)33-28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPODHSZUKFNLLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(OC2=CC=C(C=C2)C)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543635 | |
| Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54974-05-9 | |
| Record name | 1,1',1'',1'''-[Methanetetrayltetrakis(oxy)]tetrakis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for Tetrakis P Tolyloxy Methane and Its Functionalized Analogues
Strategies for the Construction of the C(OAr)₄ Core Structure
The formation of the central quaternary ether structure is the cornerstone of synthesizing Tetrakis(p-tolyloxy)methane. This is typically achieved through nucleophilic substitution reactions where a suitable carbon electrophile reacts with the p-tolyloxide nucleophile.
Approaches Involving the Central Carbon Atom
A primary and direct method for constructing the C(OAr)₄ core involves the reaction of a carbon tetrahalide, most commonly carbon tetrachloride (CCl₄), with an excess of the corresponding aryloxide. In the case of this compound, this would involve the reaction of p-cresol (B1678582) with a base to form the p-tolyloxide anion, which then acts as a nucleophile.
The reaction is a series of four sequential Williamson ether syntheses at a single carbon center. wikipedia.orgbyjus.com The general mechanism involves the nucleophilic attack of the p-tolyloxide on the carbon atom of carbon tetrachloride, with the displacement of a chloride ion. wikipedia.org This process is repeated three more times to yield the final product.
Key reaction parameters for this approach include the choice of base, solvent, and temperature. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete deprotonation of the p-cresol. jk-sci.com Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to dissolve the reactants and facilitate the SN2 reaction. byjus.comchemistrytalk.org
Table 1: Proposed Reaction Conditions for the Synthesis of this compound from Carbon Tetrachloride
| Parameter | Condition | Rationale |
|---|---|---|
| Carbon Source | Carbon Tetrachloride (CCl₄) | Provides the central carbon atom and four leaving groups. |
| Aryloxy Source | p-Cresol | Precursor to the p-tolyloxy nucleophile. |
| Base | Sodium Hydride (NaH) | Strong base for complete deprotonation of p-cresol. |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to facilitate SN2 reaction. |
| Temperature | 50-100 °C | To provide sufficient energy for the reaction to proceed. byjus.com |
| Stoichiometry | > 4 equivalents of p-cresol/base | To ensure complete substitution. |
Challenges in this approach include the potential for incomplete substitution, leading to a mixture of partially substituted methanes (e.g., trichloro(p-tolyloxy)methane), and the need for forcing reaction conditions due to increasing steric hindrance with each successive substitution.
Coupling Reactions Utilizing p-Tolyloxy Precursors
An alternative strategy for forming the C(OAr)₄ core involves the use of pre-functionalized p-tolyloxy precursors in coupling reactions. While less direct for the parent compound, this approach can be advantageous for synthesizing more complex, functionalized analogues.
One conceptual approach could involve a transition-metal-catalyzed cross-coupling reaction. For instance, a pre-formed metalated p-tolyloxy species could potentially react with a suitable carbon electrophile. However, the direct tetra-aryloxylation of a single carbon center via cross-coupling is not a commonly reported method and would likely face significant steric challenges.
A more plausible, though multi-step, approach would be the sequential substitution of leaving groups on a central methane (B114726) derivative. For example, starting with a molecule like tetrachloromethane, a stepwise and controlled introduction of the p-tolyloxy groups could be envisioned, potentially using different reaction conditions or catalysts at each stage to manage reactivity and steric hindrance.
Functionalization and Derivatization of the p-Tolyloxy Moieties
The aromatic rings of the p-tolyloxy groups provide sites for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
Introduction of Peripheral Substituents
The introduction of substituents onto the aromatic rings of this compound can be achieved through electrophilic aromatic substitution reactions. The alkoxy group (-OR) is an activating and ortho-, para-directing group. organicmystery.com Since the para position is already substituted with the methyl group, electrophilic substitution is expected to occur at the ortho positions relative to the oxygen atom.
Common electrophilic aromatic substitution reactions that can be employed include:
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can introduce halogen atoms onto the aromatic rings. wikipedia.org
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups (-NO₂). wikipedia.org
Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce alkyl or acyl groups. libretexts.orglkouniv.ac.in
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the p-Tolyloxy Moiety
| Reaction | Reagents | Expected Product (Substitution Pattern) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | Ortho-bromo derivative |
| Nitration | HNO₃, H₂SO₄ | Ortho-nitro derivative |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ortho-acetyl derivative |
It is important to control the reaction conditions to avoid over-substitution or side reactions. The steric hindrance provided by the bulky C(OAr)₄ core may also influence the regioselectivity and feasibility of these reactions.
Post-Synthetic Modification Techniques
Post-synthetic modification (PSM) refers to the chemical modification of a pre-formed molecule or material. nih.gov In the context of this compound, this would involve the chemical transformation of substituents that have been introduced onto the aromatic rings.
For example, nitro groups introduced via nitration can be reduced to amino groups (-NH₂) using reducing agents such as tin(II) chloride (SnCl₂) or catalytic hydrogenation. These amino groups can then serve as handles for a wide range of further chemical transformations, such as amide bond formation or diazotization.
Similarly, acyl groups introduced via Friedel-Crafts acylation can be modified through reactions at the carbonyl group, such as reduction to an alcohol or conversion to an oxime. This post-synthetic modification approach allows for the creation of a diverse library of functionalized this compound analogues from a common intermediate. rsc.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Several strategies can be applied to the synthesis of this compound to make it more environmentally benign.
Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be performed under phase-transfer catalysis conditions. google.comsemanticscholar.orgcrdeepjournal.org This technique often allows for the use of less hazardous solvents (or even no solvent), milder reaction conditions, and a reduction in the amount of base required. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the aryloxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. anton-paar.comresearchgate.netresearchgate.net Applying microwave heating to the synthesis of this compound could potentially reduce reaction times from hours to minutes and may allow for the use of less solvent. youtube.comcem.com
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF with more environmentally friendly alternatives is a key aspect of green chemistry. sigmaaldrich.comnih.gov Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), could be explored as potential replacements for traditional solvents in the synthesis of this compound. sigmaaldrich.com Water, being the most environmentally benign solvent, could also be considered, particularly in conjunction with phase-transfer catalysis. wikipedia.org
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.
Theoretical and Computational Chemistry of Tetrakis P Tolyloxy Methane
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the electronic architecture of a molecule. For Tetrakis(p-tolyloxy)methane, these studies would focus on the distribution of electrons and the nature of the chemical bonds, particularly the interactions within the central C(OAr)₄ core and the influence of the p-tolyl groups.
The electronic properties of this compound are largely dictated by the interplay of the central tetrahedral carbon, the four ether-like oxygen atoms, and the four p-tolyloxy aromatic systems. An analysis of the molecular orbitals (MOs) would reveal the nature of bonding and the electronic landscape of the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity. In this compound, the HOMO is expected to be localized on the p-tolyloxy groups, specifically having significant contributions from the oxygen lone pairs and the π-system of the aromatic rings. The presence of the electron-donating methyl group in the para position of the tolyl group would further increase the energy of the HOMO compared to a simple phenoxy group.
The electron density distribution, which can be visualized through electron density maps, would show a high concentration of electrons around the oxygen atoms due to their high electronegativity. Furthermore, the π-electron density would be delocalized over the aromatic rings of the tolyl groups. The central carbon atom, being bonded to four electronegative oxygen atoms, would exhibit a significant positive partial charge.
Computational studies on simpler analogous molecules, such as anisole (B1667542) (methoxybenzene), have shown that the oxygen lone pairs can participate in π-conjugation with the aromatic ring. aip.org This interaction leads to an increase in electron density at the ortho and para positions of the ring. A similar effect is anticipated in this compound, where the oxygen lone pairs interact with the π-systems of the tolyl groups.
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated heterocyclic ring to prefer the axial orientation over the sterically less hindered equatorial position. wikipedia.org While classically described in cyclic systems, the underlying principles of the anomeric effect, involving hyperconjugation, are also applicable to acyclic molecules like this compound. wikipedia.org
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are powerful computational tools for predicting the properties of molecules. aps.org These methods can be employed to determine the geometry, spectroscopic parameters, and reaction pathways of this compound.
Due to the presence of four bulky p-tolyloxy groups around a central carbon atom, this compound can adopt several conformations. These conformations arise from the rotation around the C-O bonds. Geometry optimization using DFT or ab initio methods would allow for the determination of the most stable conformer(s) and the relative energies of other conformers.
The conformational energy landscape of this compound is expected to be complex. The bulky nature of the p-tolyloxy groups will lead to significant steric hindrance, which will play a major role in determining the preferred conformations. The final geometry will be a balance between the stabilizing anomeric effects, which favor gauche arrangements, and the destabilizing steric repulsions, which would favor anti arrangements of the bulky groups. X-ray diffraction studies on similar orthocarbonate esters like tetraphenoxymethane have revealed a tetrahedral geometry around the central carbon atom, with the conformations being influenced by the rotation of the C-O-C bridges. wikipedia.org
| Parameter | Expected Value | Basis of Estimation |
| C-O Bond Length | ~1.40 - 1.42 Å | Based on typical C-O single bond lengths in ethers and taking into account the anomeric effect which can cause slight variations. |
| O-C-O Bond Angle | ~109.5° | Assuming a tetrahedral geometry around the central carbon atom. |
| C-O-C Bond Angle | ~115 - 120° | Based on the bond angle in anisole and other diaryl ethers, which is typically larger than the ideal sp³ angle due to steric repulsion between the aryl group and the other substituent on the oxygen. |
| C-C Aromatic Bond Length | ~1.39 - 1.41 Å | Typical bond lengths in a benzene (B151609) ring. |
| C-H Aromatic Bond Length | ~1.08 - 1.10 Å | Typical C-H bond lengths in aromatic systems. |
| C-C Methyl Bond Length | ~1.50 - 1.54 Å | Typical C-C single bond length involving an sp³ carbon. |
| C-H Methyl Bond Length | ~1.09 - 1.11 Å | Typical C-H bond length in a methyl group. |
Note: The values in this table are illustrative and based on data from analogous compounds. Actual values for this compound would require specific DFT or ab initio calculations.
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, these would include NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculations would predict distinct signals for the methyl protons, the aromatic protons at the ortho and meta positions to the oxy substituent, the aromatic carbons, the methyl carbon, and the central quaternary carbon. The chemical shift of the central carbon would be particularly sensitive to the electronic environment created by the four oxygen atoms.
Vibrational Spectroscopy: The calculation of vibrational frequencies can help in the interpretation of experimental IR and Raman spectra. The predicted spectrum would show characteristic bands for the C-O stretching vibrations, the aromatic C-C and C-H stretching and bending modes, and the vibrations associated with the methyl groups.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The transitions are expected to be of π → π* character, localized on the aromatic tolyl groups. The presence of the oxygen substituents and the methyl groups would influence the position and intensity of the absorption bands. Computational studies on anisole have demonstrated good agreement between theoretical and experimental spectra. aip.org
Theoretical calculations can also be used to explore the reactivity of this compound. By simulating potential reaction pathways and locating the corresponding transition states, it is possible to predict the kinetics and thermodynamics of various reactions. For example, the hydrolysis of this compound to form p-cresol (B1678582) and carbonic acid could be studied. The calculations would provide insights into the reaction mechanism, including the activation energy and the structure of the transition state.
Reactivity Studies and Transformation Chemistry of Tetrakis P Tolyloxy Methane
Reactions Involving the Central Sp³ Carbon Atom
The central carbon atom in Tetrakis(p-tolyloxy)methane is analogous to the carbon in orthoesters, making it susceptible to reactions involving the cleavage of its four carbon-oxygen bonds. While specific studies on this compound are limited, the reactivity of orthoesters, in general, suggests that this central carbon is a key site for chemical transformations.
One of the most characteristic reactions of orthoesters is hydrolysis. Under acidic conditions, orthoesters are readily hydrolyzed to form esters and alcohols. By analogy, the hydrolysis of this compound would be expected to proceed in a stepwise manner, ultimately yielding p-cresol (B1678582) and unstable orthocarbonic acid, which would decompose to carbon dioxide and water. The initial steps of this hydrolysis would involve protonation of one of the oxygen atoms, followed by the departure of a p-cresol molecule to form a resonance-stabilized triaryloxymethyl cation. Subsequent nucleophilic attack by water would lead to further cleavage of the p-tolyloxy groups.
The central carbon can also be a target for other nucleophiles, particularly in the presence of a Lewis acid catalyst. Lewis acids can coordinate to the oxygen atoms of the p-tolyloxy groups, facilitating the cleavage of the C-O bonds and generating a highly electrophilic intermediate. youtube.com This intermediate could then react with a variety of nucleophiles.
Chemical Transformations of the p-Tolyloxy Ligands
The four p-tolyloxy ligands of this compound offer additional sites for chemical reactions, including cleavage and exchange of the entire group, as well as electrophilic and nucleophilic substitution on the aromatic rings.
Cleavage and Exchange Reactions of Aryloxy Groups
The aryloxy groups in this compound can potentially be cleaved or exchanged under certain conditions. Transesterification, a common reaction for orthoesters, involves the exchange of alkoxy or aryloxy groups with an alcohol. In the presence of an acid catalyst, alcohols can react with this compound to displace one or more p-tolyloxy groups, leading to the formation of mixed orthoesters. The equilibrium of this reaction would be influenced by the stoichiometry of the reactants and the relative stability of the starting materials and products.
The cleavage of the aryloxy C-O bond can also be achieved under more forcing conditions, such as with strong reducing agents or in the presence of certain metal catalysts. However, these reactions are less common for orthoesters and would likely require specific reagents to achieve selective cleavage without affecting other parts of the molecule.
Electrophilic and Nucleophilic Aromatic Substitution on the Tolyloxy Rings
The aromatic rings of the p-tolyloxy groups are susceptible to electrophilic aromatic substitution. The tolyloxy group is an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom and the activating effect of the methyl group. organicmystery.com This makes the positions ortho to the oxygen atom particularly reactive towards electrophiles.
Common electrophilic aromatic substitution reactions that could be anticipated for this compound include:
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or a suitable solvent would likely lead to the substitution of hydrogen atoms on the aromatic rings, primarily at the ortho positions relative to the oxygen atom.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce nitro groups onto the aromatic rings.
Friedel-Crafts Alkylation and Acylation: In the presence of a Lewis acid catalyst, alkyl halides or acyl halides could react with the tolyloxy rings to introduce alkyl or acyl groups, respectively. libretexts.org
The reactivity of the p-tolyloxy rings in electrophilic substitution is expected to be high, potentially leading to polysubstitution if the reaction conditions are not carefully controlled. libretexts.org
Nucleophilic aromatic substitution on the p-tolyloxy rings is generally not favored. wikipedia.org The tolyloxy group is electron-rich, which disfavors the attack of nucleophiles. wikipedia.org For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, which are absent in this compound. pressbooks.pub Therefore, reactions involving the displacement of a substituent on the aromatic ring by a nucleophile are unlikely to occur under standard conditions.
Mechanistic Investigations of Novel Reactions
While no novel reactions of this compound have been extensively reported in the literature, mechanistic investigations of the characteristic reactions of orthoesters and related aromatic ethers provide a framework for understanding its potential transformations.
The mechanism of acid-catalyzed hydrolysis of orthoesters is well-established. It proceeds through a series of steps involving:
Protonation of an oxygen atom.
Cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation (an oxocarbenium ion).
Nucleophilic attack by water.
Deprotonation to form a hemiorthoester intermediate.
Repetition of these steps until all aryloxy groups are cleaved.
The rate-determining step can vary depending on the specific orthoester and the reaction conditions.
For electrophilic aromatic substitution on the p-tolyloxy rings, the mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The positive charge in this intermediate is delocalized over the ring and can be further stabilized by the lone pairs of the ether oxygen. Subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. The ortho, para-directing effect of the tolyloxy group is a consequence of the greater stability of the arenium ion intermediates formed when the electrophile attacks at these positions.
Future mechanistic investigations of this compound could explore the kinetics of its hydrolysis under various pH conditions, the thermodynamics of aryloxy exchange reactions, and the regioselectivity of electrophilic substitution reactions under different catalytic systems. Computational studies could also provide valuable insights into the transition states and intermediates involved in these transformations.
Coordination Chemistry and Metal Complex Formation with Tetrakis P Tolyloxy Methane
Tetrakis(p-tolyloxy)methane as a Potential Ligand System
This compound, C(OCH₂C₆H₄CH₃)₄, is a molecule built upon a central tetrahedral carbon scaffold. This specific geometry is foundational to the structure and function of a wide array of chemical systems. The molecule possesses four p-tolyloxy groups arranged symmetrically, which presents intriguing possibilities for its role in coordination chemistry. Each of the four ether oxygen atoms contains lone pairs of electrons that can be donated to a metal center, classifying this compound as a potential multidentate ligand.
The spatial arrangement of the donor oxygen atoms, dictated by the sp³ hybridized central carbon, suggests that the molecule could act as a tetradentate ligand. However, the bulky nature of the p-tolyl groups may introduce significant steric hindrance, potentially preventing all four oxygen atoms from coordinating to a single metal center simultaneously. Instead, it is more likely to exhibit lower denticity (acting as a mono-, bi-, or tridentate ligand) or to function as a bridging ligand, connecting multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs).
The utility of methane-based scaffolds for constructing complex ligands is well-established. For instance, molecules like tris(pyrazol-1-yl)methane are known to act as versatile tripodal ligands, forming stable complexes with a variety of transition metals. Similarly, tetrahedral molecules such as tetrakis(4-tetrazolylphenyl)methane have been successfully employed to create three-dimensional MOFs. These examples underscore the potential of using a rigid tetrahedral core to position coordinating groups in specific spatial orientations, thereby directing the assembly of complex supramolecular structures. While the aryloxy groups of this compound are not as strongly coordinating as pyrazole or tetrazole moieties, they represent potential sites for metal binding, analogous to crown ethers or other ether-based ligands.
Synthesis and Characterization of Transition Metal and Main Group Element Complexes
While specific research detailing the synthesis of metal complexes with this compound is not extensively documented, the synthesis of related compounds provides a template for potential synthetic routes. A general approach to forming such complexes would involve the direct reaction of this compound with a suitable metal salt (e.g., halides, nitrates, or perchlorates of transition metals or main group elements) in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt, with common options including acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF). The reaction conditions, such as temperature and reaction time, would need to be optimized to promote complex formation and obtain crystalline products.
For example, the synthesis of organometallic compounds like tetrakis(acetoxymercuri)methane has been achieved, demonstrating that a central carbon atom can support coordination to multiple metal centers. nih.gov In the realm of MOFs, syntheses often employ solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures to facilitate the formation of crystalline, extended structures.
Once synthesized, the characterization of these potential complexes would rely on a suite of analytical techniques to confirm their composition and elucidate their structure.
Table 1: Common Characterization Techniques for Metal Complexes
| Technique | Information Provided |
|---|---|
| Infrared (IR) Spectroscopy | Confirms coordination of the ligand by observing shifts in the C-O ether stretching frequencies upon binding to the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the ligand's environment in solution. Changes in the chemical shifts of the protons and carbons of the p-tolyloxy groups can confirm complexation and provide insights into the symmetry of the complex. |
| UV-Vis Spectroscopy | Investigates the electronic transitions within the complex, particularly for transition metal complexes, which can provide information on the coordination geometry and the nature of the metal-ligand bonding. |
| Elemental Analysis | Determines the empirical formula of the complex by measuring the weight percentage of carbon, hydrogen, and other elements, which helps to establish the ligand-to-metal ratio. |
| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its fragmentation patterns. |
These techniques, used in combination, would allow for a thorough characterization of any newly synthesized metal complexes of this compound.
Structural Analysis of Coordination Compounds via X-ray Crystallography
In the context of this compound complexes, X-ray crystallography would be indispensable for:
Determining the Ligand's Coordination Mode: It would confirm whether the ligand acts in a monodentate, bidentate, or bridging fashion.
Characterizing the Metal's Coordination Geometry: It would reveal if the metal center adopts a common geometry such as tetrahedral, square planar, or octahedral.
Measuring Key Structural Parameters: Precise bond lengths between the metal and the oxygen donor atoms would provide insight into the strength of the coordination bonds.
Table 2: Example of Crystallographic Data for a Metal Complex with a Methane-Based Ligand (Note: This data is for an analogous compound, Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, and is presented for illustrative purposes.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₈H₂₅BCuF₄N₆P |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Number | 4 (Tetracoordinated) |
| Geometry | Highly distorted trigonal bipyramid |
Data sourced from a study on a related copper(I) complex. chemcraft.su
Such data would be crucial for understanding the steric and electronic factors that govern the coordination of this compound to different metal centers.
Investigation of Ligand Exchange and Reactivity within Coordination Spheres
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org The reactivity of a metal complex, including its susceptibility to ligand exchange, is governed by both the nature of the metal ion and the properties of the ligands involved.
For a hypothetical complex of this compound, its reactivity within the coordination sphere would be of significant interest. The M-O(ether) bonds are generally weaker than bonds to nitrogen or anionic oxygen donors, suggesting that this compound might be a labile ligand, readily replaced by stronger Lewis bases. Ligand exchange reactions could be investigated by introducing competing ligands, such as water, ammonia, or halide ions, to a solution of the complex. libretexts.org
The general form of such a reaction would be: [M(TPM)ₙ]ˣ⁺ + yL → [M(TPM)ₙ₋₁(L)ᵧ]ˣ⁺ + TPM (where TPM = this compound and L = incoming ligand)
Several factors would influence these reactions:
Steric Hindrance: The bulky p-tolyl groups could sterically shield the metal center, potentially slowing down the rate of ligand substitution compared to less hindered ether ligands.
Concentration: As seen in many ligand exchange equilibria, a high concentration of the incoming ligand would be required to shift the equilibrium towards the substituted product. libretexts.org
Nature of the Incoming Ligand: Stronger donor ligands would be more effective at displacing the neutral ether oxygen atoms of this compound.
The mechanism of these substitution reactions could proceed through different pathways, such as a dissociative mechanism (where the original ligand leaves first, forming an intermediate) or an associative mechanism (where the incoming ligand attacks first). The preferred pathway would depend on the metal ion, its coordination number, and the steric profiles of the ligands. The study of these reactions, typically monitored by spectroscopic methods like UV-Vis or NMR, would provide valuable insight into the kinetic stability and reactivity of this compound complexes.
Applications in Advanced Materials Science and Supramolecular Chemistry
Utilization as a Building Block for Porous Organic Materials
The precise geometry of tetrahedral methane (B114726) derivatives is instrumental in the bottom-up synthesis of porous organic materials. These materials are characterized by low density, high surface area, and tunable pore structures, making them ideal for applications in gas storage and separation.
Three-dimensional (3D) Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are crystalline and amorphous porous materials, respectively, constructed from organic building blocks linked by strong covalent bonds. Tetrahedral molecules are crucial for creating robust 3D networks. For instance, the condensation of tetrahedral building blocks like tetrakis(4-aminophenyl)methane with linear linkers such as terephthalaldehyde results in 3D COFs with a diamond-like structure. Similarly, tetrakis(4-ethynylphenyl)methane (B1631557) has been used to produce POPs through "click" chemistry and coupling reactions, yielding materials with high thermal and chemical stability. northwestern.edu
The flexibility of the core can also be tuned. A notable example involves the use of tetrakis[(4-bromophenoxy)methyl]methane, a more flexible analogue, which can be copolymerized with rigid tetrahedral monomers to create flexible porous aromatic frameworks (FPAFs) with adjustable flexibility. researchgate.net This demonstrates the principle that by modifying the core structure, such as with the tolyloxy groups in tetrakis(p-tolyloxy)methane, the properties of the resulting porous polymer can be systematically engineered.
The design of porous materials for specific gas adsorption applications hinges on controlling the pore size, shape, and surface chemistry. The use of tetrahedral building blocks provides a predictable way to construct frameworks with desired topologies and pore dimensions. nih.gov For methane (CH₄) storage, a key goal is to achieve high working capacity, which is the amount of gas that can be delivered between a high storage pressure and a low delivery pressure.
Flexible porous polymers have shown exceptional promise in this area. Unlike rigid materials that saturate at low pressures, flexible frameworks can exhibit "gate-opening" or "swelling" behavior, where the pores expand at higher pressures to adsorb more gas. yavuzlab.com This leads to significant gas uptake in the desired pressure range for applications like adsorbed natural gas (ANG) vehicles. yavuzlab.com For example, flexible porous polymers derived from benzene (B151609) and 1,2-dichloroethane have achieved a methane working capacity of 0.625 g g⁻¹ (294 L L⁻¹) when cycled between 5 and 100 bar. digitellinc.com
Computational methods, such as Grand Canonical Monte Carlo (GCMC) simulations, are often employed to predict the gas adsorption performance of new COF structures, allowing for the in-silico design of materials with optimized properties for storing gases like CH₄, carbon dioxide (CO₂), and nitrogen (N₂). nih.gov
| Polymer Name | Building Block(s) | Surface Area (m²/g) | Gas | Adsorption Capacity | Conditions |
|---|---|---|---|---|---|
| POP C1–D1 | Tetrakis(4-ethynylphenyl)methane + Tetrakis(4-azidophenyl)methane | 1260 | H₂ | 1.6 wt% | 77 K, 1 bar |
| PAF-66 | Tetrakis(4-(bromomethyl)phenyl)methane | 390 | CH₄ | 313 cm³/cm³ | 273 K, 100 bar |
| COP-150 | Benzene + 1,2-dichloroethane | ~1685 | CH₄ | 0.625 g/g (294 L/L) | 5-100 bar cycle |
| PTN-71 | Triptycene + 1,3-dichloropropane | N/A | CH₄ | 329 cm³/g | 275 K, 95 bar |
Integration into Functional Polymers and Network Structures
The tetrahedral core of this compound can be incorporated into more complex polymer architectures, such as interpenetrating polymer networks (IPNs). In these materials, two or more polymer networks are physically entangled with each other. A derivative, tetrakis(2-propynyloxymethyl)methane, serves as a key crosslinker in the synthesis of synchronized IPNs (sIPNs). alfa-chemistry.com By simultaneously performing a "click" reaction for one network and an atom transfer radical polymerization (ATRP) for the second, a hydrogel with high swelling ratios and good mechanical properties can be formed, suitable for biomedical applications. alfa-chemistry.com This strategy highlights how the tetra-functional nature of the methane core can be used to create intricate and robust network structures.
Role in Molecular Electronics and Optical Materials (e.g., as a Scaffold for Chromophores)
Molecular electronics aims to use single molecules as components in electronic circuits. A significant challenge in this field is controlling the electrical conductance, which can be highly sensitive to the molecule's conformation. illinois.edu Rigid, shape-persistent molecules are therefore highly desirable. While specific studies on this compound in this context are not widely reported, its rigid tetrahedral geometry makes it an ideal scaffold. By attaching conductive or photoactive groups (chromophores) to the four tolyloxy arms, it is possible to create a well-defined 3D structure where the electronic or optical properties of the functional groups can be precisely controlled. The central methane core would act as an insulating hub, preventing unwanted electronic crosstalk between the appended functional units, a crucial feature for designing molecular-scale wires, switches, or logic gates. The general principle is to use a rigid core to enforce a specific spatial arrangement of chromophores, thereby controlling energy or electron transfer processes.
Supramolecular Assembly and Self-Organization in the Solid and Solution States
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The symmetrical nature of pentaerythritol (B129877) and its derivatives, which share a similar tetrahedral core structure with this compound, makes them excellent starting points for constructing complex molecules and supramolecular assemblies. researchgate.net These molecules offer multiple interaction sites that can connect to form intricate networks. researchgate.net
A notable example is tetrakis(4-nitrophenyl)methane, which acts as a versatile host material, forming inclusion compounds with a wide range of solvent molecules. nih.gov It self-assembles into different network structures, including a diamondoid network where the connections are formed exclusively through weak C-H···O and π-π interactions. nih.gov This ability to form robust yet flexible host-guest networks demonstrates the potential for this compound to act as a tecton (a building block) in crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Methodologies
Currently, dedicated synthetic routes for Tetrakis(p-tolyloxy)methane are not well-documented in publicly accessible research. A plausible and conventional approach would be the Williamson ether synthesis. This method would involve the reaction of a pentaerythritol (B129877) derivative, such as pentaerythritol tetrabromide or tetrathosylate, with an excess of p-cresol (B1678582) in the presence of a strong base.
Future research could focus on optimizing this synthesis for higher yields and milder, more sustainable conditions. This could involve exploring:
Phase-Transfer Catalysis: To improve the reaction rate and efficiency between the solid salt of p-cresol and the likely organic-soluble pentaerythritol derivative.
Microwave-Assisted Synthesis: To potentially reduce reaction times and improve energy efficiency.
Alternative Coupling Reactions: Investigating modern cross-coupling reactions, such as copper-catalyzed Ullmann-type couplings, could provide alternative routes that might offer better yields or functional group tolerance, although these are typically used for diaryl ether synthesis. nih.gov
Green Solvents: Moving away from traditional, often hazardous solvents like DMF or DMSO towards more environmentally benign alternatives.
A significant challenge in the synthesis of such sterically hindered molecules is overcoming the steric hindrance around the central carbon atom. nih.gov Research into catalysts and reaction conditions that can facilitate the formation of sterically congested ethers will be crucial. nih.govnih.gov
| Parameter | Traditional Williamson Ether Synthesis | Potential Future Improvements |
| Catalyst | None (Base-mediated) | Phase-transfer catalysts |
| Energy Input | Conventional heating (prolonged) | Microwave irradiation |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Greener solvent alternatives |
| Byproducts | Salt waste | Minimized through catalytic cycles |
Exploration of Catalytic Applications as a Ligand or Organocatalyst
The rigid, three-dimensional, and sterically hindered nature of this compound makes it an interesting candidate for applications in catalysis.
As a Ligand: The four oxygen atoms could potentially coordinate with metal centers. The bulky p-tolyl groups would create a specific steric environment around the metal, which could influence the selectivity of catalytic reactions. Future research could involve synthesizing derivatives with coordinating groups on the aryl rings to enhance their binding capabilities and exploring their use in transition-metal catalysis, for example, in cross-coupling reactions where ligand steric bulk is a key parameter. organic-chemistry.org
As an Organocatalyst: While the parent molecule is not obviously catalytically active, it could serve as a scaffold. Functionalization of the aryl rings with acidic or basic moieties could yield a tetra-functional, sterically demanding organocatalyst. Such a catalyst might exhibit unique selectivity in reactions like aldol (B89426) or Michael additions, where the spatial arrangement of catalytic sites is critical.
Advancements in Multiscale Computational Modeling for Predicting Reactivity and Properties
Given the current lack of empirical data, computational modeling presents a powerful tool for predicting the properties and potential reactivity of this compound.
Future computational studies could include:
Conformational Analysis: Determining the most stable conformations and the energy barriers between them. This is crucial for understanding its potential role as a ligand or in host-guest chemistry.
Electronic Properties: Using Density Functional Theory (DFT) to calculate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which would provide insights into its reactivity and potential for use in electronic materials.
Molecular Dynamics (MD) Simulations: To understand its behavior in different solvent environments and its potential interactions with other molecules or surfaces.
Predicting Spectroscopic Signatures: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound once it is synthesized.
Multiscale modeling could bridge the gap from single-molecule properties to the bulk behavior of materials incorporating this compound. nih.gov
| Modeling Technique | Predicted Property | Potential Application Area |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Materials science, catalysis |
| Molecular Dynamics (MD) | Conformational dynamics, solvation | Host-guest chemistry, materials science |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Biomimetic catalysis |
Integration into Hybrid Material Systems for Synergistic Properties
The rigid and bulky nature of this compound could be exploited in the development of advanced hybrid materials.
Polymer Composites: Its incorporation as a filler or additive in polymers could enhance thermal stability and mechanical properties by restricting polymer chain mobility. Poly(aryl ether)s, for example, are known for their high performance. nih.gov Research could focus on creating composites with polymers like polycarbonates or poly(ether ether ketone) (PEEK) and evaluating their thermomechanical properties.
Metal-Organic Frameworks (MOFs): Functionalized derivatives of this compound could serve as novel, bulky organic linkers for the synthesis of MOFs. The resulting frameworks might possess unique pore structures and properties for applications in gas storage or separation.
Liquid Crystals: The rigid core and potential for derivatization suggest that it could be a building block for novel liquid crystalline materials.
The key research direction would be to synthesize derivatives of this compound with polymerizable or reactive functional groups that allow for its covalent integration into larger material systems.
Investigation of Biological or Biomimetic Applications
While there is no current data on the biological activity of this compound, its structure as a poly-aryl ether scaffold could be a starting point for designing bioactive molecules or biomimetic systems.
Scaffold for Drug Discovery: Many biologically active compounds feature aryl ether motifs. rsc.org The tetrapodal structure of this compound offers a unique three-dimensional scaffold. By functionalizing the p-tolyl groups with pharmacophores, it may be possible to create molecules that can interact with biological targets such as enzymes or receptors. The rigid core could position these functional groups in a precise spatial arrangement, potentially leading to high selectivity and affinity.
Biomimetic Scaffolds: In tissue engineering, biomimetic scaffolds aim to replicate the extracellular matrix. While the parent compound is likely too hydrophobic for direct use, its core structure could be a basis for designing amphiphilic molecules that self-assemble into larger structures, potentially mimicking biological membranes or other supramolecular assemblies. Research in this area would involve significant chemical modification to introduce hydrophilicity and biocompatibility.
Future work in this area would begin with in vitro cytotoxicity studies of the parent compound, followed by the design and synthesis of derivatives with enhanced biocompatibility and specific biological activities.
Q & A
Q. What are the optimized synthetic routes for Tetrakis(p-tolyloxy)methane, and how can purity be ensured?
Methodological Answer: this compound can be synthesized via nucleophilic substitution of p-tolyloxy groups on a methane core. A general approach involves reacting p-cresol derivatives with a tetrahalogenated methane precursor (e.g., tetrakis(bromomethyl)methane) under alkaline conditions. For purity optimization:
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Employ column chromatography or recrystallization (e.g., ethanol/acetone mixtures) for purification .
- Monitor reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy.
Q. How can the crystallographic structure of this compound be resolved?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation of a saturated solution in dichloromethane/hexane.
- Data collection using a Bruker SMART diffractometer (λ = 0.71073 Å, T = 153 K) .
- Structural refinement with SHELXL97 software to analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substituent positions and symmetry.
- FT-IR : Identify C-O-C (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) stretches.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (e.g., [M+H⁺]⁺ at m/z ~500–600) .
Advanced Research Questions
Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or porous materials?
Methodological Answer: The methane core can act as a tetrahedral node in MOFs. Strategies include:
- Post-synthetic modification: Introduce carboxylate or amino groups via Suzuki coupling or click chemistry to enhance metal coordination .
- Co-polymerization with linear linkers (e.g., 1,4-diethynylbenzene) to form microporous organic networks (MONs) .
- Monitor porosity via N₂ adsorption at 77 K to calculate BET surface area and pore size distribution .
Q. What computational methods predict the gas adsorption selectivity of this compound-derived frameworks?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS to model CO₂/N₂ diffusion in frameworks.
- Grand Canonical Monte Carlo (GCMC) : Predict adsorption isotherms for H₂, CH₄, or CO₂ at varying pressures .
- Density Functional Theory (DFT) : Analyze host-guest interactions (e.g., binding energies for CO₂ vs. CH₄) .
Q. How does structural flexibility impact the separation efficiency of this compound-based adsorbents?
Methodological Answer:
- Kinetic vs. Thermodynamic Selectivity : Rigid frameworks favor size-based molecular sieving (e.g., H₂/D₂ separation), while flexible frameworks enable gate-opening mechanisms for larger molecules (e.g., xylene isomers) .
- Validate via breakthrough experiments using fixed-bed reactors with gas mixtures (e.g., 50:50 CO₂/N₂) under controlled humidity .
Key Research Gaps and Contradictions
- Synthesis Scalability : While lab-scale yields exceed 70%, industrial-scale production requires solvent-free or microwave-assisted methods .
- Toxicity Data : Limited studies exist on acute oral LD₃₀ values; preliminary data suggest low toxicity (LD₅₀ > 5,000 mg/kg in rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
